![molecular formula C16H17NO3 B1269774 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 330645-19-7](/img/structure/B1269774.png)
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives involves various strategies, including the starting from 3-(4-Phenyl) benzoyl propionic acid to synthesize a range of heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These syntheses often utilize reactions with different nucleophiles, highlighting the versatility of the starting material and the synthetic pathways available for generating complex molecular architectures (Soliman, Bakeer, & Attia, 2010).
Molecular Structure Analysis
The molecular structure of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its analogs plays a crucial role in their reactivity and applications. For instance, studies have employed X-ray diffraction analysis to determine the molecular and crystal structures of related compounds, providing insights into their structural characteristics and the implications for their chemical behavior and synthesis pathways (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
The chemical reactivity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid derivatives includes their participation in carbopalladation reactions, leading to the synthesis of complex heterocyclic structures like 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These reactions demonstrate the compound's utility in constructing diverse molecular frameworks, which can be further functionalized or utilized in various chemical contexts (Tian, Pletnev, & Larock, 2003).
Scientific Research Applications
Materials Science Applications
- Phloretic acid, a phenolic compound related to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of -OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry and Drug Development
- In the realm of drug development, compounds structurally similar to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid have been synthesized and evaluated for their potential as PPARγ agonists, showing promise for the treatment of type 2 diabetes due to their antihyperglycemic and antihyperlipidemic activities (B. Henke et al., 1998).
Organic Synthesis
- The compound has been implicated in various organic synthesis methodologies, including the synthesis of heterocyclic compounds, indicating its utility in constructing complex molecular architectures (A. Y. Soliman et al., 2010).
- Additionally, methods have been developed for the synthesis of analogs and derivatives, expanding the chemical toolkit available for research and development in chemistry and pharmacology (M. M. Orlinskii, 1996).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMAXQPPKRFPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954684 |
Source
|
Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
CAS RN |
330645-19-7 |
Source
|
Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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